![molecular formula C11H8N2O2 B1290336 [2,4'-Bipyridine]-5-carboxylic acid CAS No. 216867-60-6](/img/structure/B1290336.png)

[2,4'-Bipyridine]-5-carboxylic acid

Overview

Description

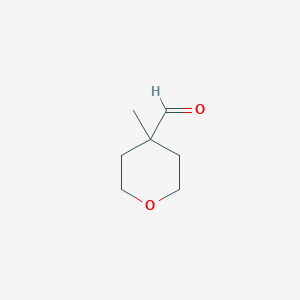

“[2,4’-Bipyridine]-5-carboxylic acid” is a derivative of bipyridine, which is a family of organic compounds consisting of two pyridyl (C5H4N) rings . Bipyridines are colorless solids, soluble in organic solvents and slightly soluble in water . They are significant in pesticides and coordination chemistry .

Synthesis Analysis

The synthesis of bipyridines involves various strategies. One approach is the formation of C2−C2′ bond by the dimerization of (activated) pyridines . Another method is the C−H bond heteroarylation of activated pyridine . Late-stage functionalization of (activated) 2,2’-bipyridines, including photoredox processes, is also a common approach .Molecular Structure Analysis

Bipyridines have a unique molecular structure where two pyridine moieties are linked by a bond between positions C-2 and C-2’ . The exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .Chemical Reactions Analysis

Bipyridines are used as coformers and ligands in coordination chemistry . They can form multiple solid-state forms, including anhydrate, dihydrate, and eight solvates with carboxylic acids . The thermodynamic driving force for disolvate formation is confirmed by lattice and interaction energy calculations .Physical And Chemical Properties Analysis

Bipyridines are colorless solids, soluble in organic solvents and slightly soluble in water . They have a molecular weight of 156.18 g/mol .Scientific Research Applications

Catalysis

[2,4’-Bipyridine]-5-carboxylic acid derivatives are widely used as ligands in transition-metal catalysis. They facilitate various chemical reactions by stabilizing the transition state and lowering activation energies. This is particularly useful in cross-coupling reactions, such as Suzuki and Stille couplings, which are pivotal in the synthesis of complex organic molecules .

Biologically Active Molecules

The structural motif of bipyridine is present in many biologically active compounds. [2,4’-Bipyridine]-5-carboxylic acid can serve as a precursor for pharmaceuticals, with potential applications in drug design and development. Its derivatives may interact with biological targets, offering therapeutic benefits .

Photosensitizers

In the field of photodynamic therapy, [2,4’-Bipyridine]-5-carboxylic acid derivatives can act as photosensitizers. They absorb light and transfer energy to oxygen molecules, generating reactive oxygen species that can kill cancer cells or microbes .

Supramolecular Chemistry

Due to its ability to form stable complexes with metals, [2,4’-Bipyridine]-5-carboxylic acid is used in constructing supramolecular architectures. These structures have applications in molecular recognition, sensing, and as components in molecular machines .

Electrochemical Applications

Bipyridine compounds, including [2,4’-Bipyridine]-5-carboxylic acid, are integral in designing electrochemical sensors and devices. They can be used to develop redox-active systems, which are essential in batteries and fuel cells .

Material Science

The introduction of carboxylic acid functionality allows for further modification, making [2,4’-Bipyridine]-5-carboxylic acid a versatile building block in material science. It can be used to create polymers and coordination networks with unique properties, such as magnetism or porosity .

Safety and Hazards

Future Directions

The future directions of bipyridines research could involve expanding the solid form landscape of bipyridines . This could include further exploration of their use as coformers and ligands in coordination chemistry . Another potential direction could be the synthesis of non-centrosymmetric dipolar 4,4′-bipyridines .

properties

IUPAC Name |

6-pyridin-4-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTNXNQDWPFXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627666 | |

| Record name | [2,4'-Bipyridine]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,4'-Bipyridine]-5-carboxylic acid | |

CAS RN |

216867-60-6 | |

| Record name | [2,4'-Bipyridine]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2,4'-bipyridine]-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,3'-Bipyridin]-6-amine](/img/structure/B1290270.png)

![1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine](/img/structure/B1290288.png)

![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)